N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide
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Overview
Description
N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide is a complex organic compound that features a benzodioxole ring, an oxadiazole ring, and a methanesulfonylphenyl group
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The benzodioxole and oxadiazole intermediates are then coupled with a methanesulfonylphenyl acetamide derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Similar in structure but lacks the oxadiazole and methanesulfonylphenyl groups.
3-(Benzodioxol-5-yl)propionic acid: Contains the benzodioxole ring but differs in the rest of the structure.
Uniqueness
N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide is unique due to the combination of its benzodioxole, oxadiazole, and methanesulfonylphenyl groups, which confer specific chemical and biological properties that are not found in simpler analogs. This unique structure allows for specific interactions with biological targets, making it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-28(23,24)13-5-2-11(3-6-13)8-16(22)19-18-21-20-17(27-18)12-4-7-14-15(9-12)26-10-25-14/h2-7,9H,8,10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISBXKIGCYJICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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